REACTION_SMILES
|
[CH3:28][CH2:29][OH:30].[F:1][C:2]1([F:27])[CH2:3][CH2:4][C:5]2([CH2:6][CH:7]([C:20](=[O:21])[O:22][CH2:23][CH3:24])[N:8]([C:10]([O:11][CH2:12][c:13]3[cH:14][cH:15][cH:16][cH:17][cH:18]3)=[O:19])[CH2:9]2)[CH2:25][CH2:26]1.[OH-:31].[OH-:32].[Pd+2:33]>>[F:1][C:2]1([F:27])[CH2:3][CH2:4][C:5]2([CH2:6][CH:7]([C:20](=[O:21])[O:22][CH2:23][CH3:24])[NH:8][CH2:9]2)[CH2:25][CH2:26]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCO
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Name
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CCOC(=O)C1CC2(CCC(F)(F)CC2)CN1C(=O)OCc1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1CC2(CCC(F)(F)CC2)CN1C(=O)OCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd+2]
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1CC2(CCC(F)(F)CC2)CN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:28][CH2:29][OH:30].[F:1][C:2]1([F:27])[CH2:3][CH2:4][C:5]2([CH2:6][CH:7]([C:20](=[O:21])[O:22][CH2:23][CH3:24])[N:8]([C:10]([O:11][CH2:12][c:13]3[cH:14][cH:15][cH:16][cH:17][cH:18]3)=[O:19])[CH2:9]2)[CH2:25][CH2:26]1.[OH-:31].[OH-:32].[Pd+2:33]>>[F:1][C:2]1([F:27])[CH2:3][CH2:4][C:5]2([CH2:6][CH:7]([C:20](=[O:21])[O:22][CH2:23][CH3:24])[NH:8][CH2:9]2)[CH2:25][CH2:26]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
CCOC(=O)C1CC2(CCC(F)(F)CC2)CN1C(=O)OCc1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1CC2(CCC(F)(F)CC2)CN1C(=O)OCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd+2]
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1CC2(CCC(F)(F)CC2)CN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |